3-Chloro-4-cyanobenzenesulfonyl chloride

描述

BenchChem offers high-quality 3-Chloro-4-cyanobenzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-cyanobenzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

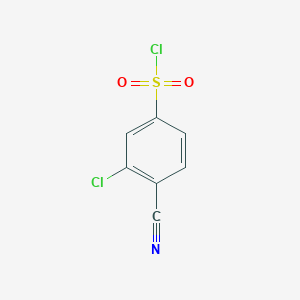

Structure

3D Structure

属性

IUPAC Name |

3-chloro-4-cyanobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO2S/c8-7-3-6(13(9,11)12)2-1-5(7)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCNCOCJCVWMBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592516 | |

| Record name | 3-Chloro-4-cyanobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213130-43-9 | |

| Record name | 3-Chloro-4-cyanobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-4-cyanobenzenesulfonyl chloride (CAS No. 213130-43-9): Properties, Reactivity, and Applications

This document provides a comprehensive technical overview of 3-Chloro-4-cyanobenzenesulfonyl chloride, a highly functionalized aromatic compound. It is intended for researchers, chemists, and drug development professionals who utilize reactive intermediates in the synthesis of complex molecular architectures. We will delve into its core physicochemical properties, predictable spectroscopic signatures, key reactive pathways, and its established applications, providing field-proven insights into its handling and synthetic utility.

Core Molecular Profile and Physicochemical Properties

3-Chloro-4-cyanobenzenesulfonyl chloride is a trifunctional aromatic building block. Its structure is characterized by a benzene ring substituted with a highly reactive sulfonyl chloride group, a strongly electron-withdrawing cyano group, and a halogenating chloro group. This specific arrangement of functional groups dictates its chemical behavior and establishes its role as a valuable intermediate in medicinal and materials chemistry.[1] The compound is typically a solid at room temperature and is sensitive to moisture, necessitating careful handling and storage to prevent hydrolysis of the sulfonyl chloride moiety.[2][3]

Below is a diagram of its chemical structure, followed by a table summarizing its key physical and chemical properties.

Caption: Chemical Structure of 3-Chloro-4-cyanobenzenesulfonyl chloride.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 213130-43-9 | [1][2][4][5] |

| IUPAC Name | 3-chloro-4-cyanobenzenesulfonyl chloride | [1][4] |

| Molecular Formula | C₇H₃Cl₂NO₂S | [1][2][5] |

| Molecular Weight | 236.07 g/mol | [1][4] |

| Appearance | Solid | [2][3] |

| Melting Point | 51-54 °C | [6] |

| Boiling Point | 381.1 °C at 760 mmHg | [1][6] |

| Density | 1.65 g/cm³ | [1][6] |

| InChI Key | HWCNCOCJCVWMBX-UHFFFAOYSA-N | [1][4] |

| SMILES | C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)C#N | [1][2][4] |

| Purity (Typical) | ≥95% |[3][5] |

Spectroscopic Characterization Profile (Predictive Analysis)

Infrared (IR) Spectroscopy

The IR spectrum is an excellent tool for rapidly confirming the presence of the key functional groups.[7] The sulfonyl chloride group gives rise to two very strong and characteristic absorption bands corresponding to its symmetric and asymmetric S=O stretches.

Table 2: Predicted IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Cyano (-C≡N) | Stretching | ~2230 | Medium-Strong |

| Sulfonyl Chloride (-SO₂Cl) | Asymmetric S=O Stretch | 1370 - 1410 | Strong |

| Sulfonyl Chloride (-SO₂Cl) | Symmetric S=O Stretch | 1166 - 1204 | Strong |

| Aromatic Ring | C=C Stretching | ~1475, ~1570 | Medium |

| Aromatic Ring | C-H Stretching | >3000 | Medium |

| C-Cl Bond | Stretching | 600 - 800 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the precise substitution pattern of the aromatic ring.

-

¹H NMR: The aromatic region will display a complex pattern for the three protons. Due to the anisotropic and electronic effects of the three different substituents, each proton will have a unique chemical shift. We can predict an ABC spin system. The proton at position 2 (between the -SO₂Cl and -Cl groups) is expected to be the most deshielded (highest ppm), appearing as a doublet. The proton at position 6 will likely be a doublet of doublets, and the proton at position 5 will appear as a doublet.

-

¹³C NMR: A total of seven distinct signals are expected. The carbon atom attached to the cyano group (C4) and the carbon attached to the sulfonyl chloride group (C1) will be significantly deshielded. The cyano carbon itself will appear around 115-120 ppm.

Mass Spectrometry (MS)

Mass spectrometry is definitive for confirming molecular weight and elemental composition. The key diagnostic feature will be the isotopic pattern of the molecular ion peak. Due to the presence of two chlorine atoms, a characteristic cluster of peaks will be observed:

-

[M]⁺: Corresponding to the molecule with two ³⁵Cl isotopes.

-

[M+2]⁺: Corresponding to one ³⁵Cl and one ³⁷Cl isotope.

-

[M+4]⁺: Corresponding to two ³⁷Cl isotopes.

The relative intensities of these peaks (approximately 9:6:1) provide unambiguous confirmation of the presence of two chlorine atoms.

Chemical Reactivity and Synthetic Profile

The synthetic utility of this reagent is dominated by the reactivity of the sulfonyl chloride group, which is significantly enhanced by the electron-withdrawing effects of the adjacent chloro and cyano substituents.[2]

Caption: Key reaction pathways for 3-Chloro-4-cyanobenzenesulfonyl chloride.

-

Nucleophilic Acyl Substitution: The sulfur atom of the sulfonyl chloride is highly electrophilic. It readily reacts with a wide range of nucleophiles. The most common and synthetically valuable reaction is with primary or secondary amines to form stable sulfonamides.[2] This reaction is fundamental in drug discovery, as the sulfonamide functional group is a key pharmacophore in many therapeutic agents.

-

Cyano Group Reactivity: The cyano group offers secondary opportunities for functionalization. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or reduced to a primary amine (aminomethyl group), providing a route to diverse structural motifs.[1]

-

Electrophilic Aromatic Substitution (EAS): While the ring is electron-deficient, further substitution is possible under forcing conditions. The existing substituents will direct incoming electrophiles, a factor to consider in multi-step syntheses.[1]

Applications in Research and Development

The primary application of this compound is as a strategic intermediate in the synthesis of high-value molecules.

-

Pharmaceutical Industry: This is the most significant area of application.[1] The reagent is used to introduce the 3-chloro-4-cyanobenzenesulfonyl moiety into drug candidates. The resulting sulfonamides are prevalent in antibacterial drugs, diuretics, and kinase inhibitors. Its interaction with biological systems has also been noted; for example, it shows inhibitory activity against cytochrome P450 enzymes, which suggests that derivatives could influence drug metabolism.[1] This is a critical consideration in modern drug design, where modulating metabolic pathways can be a therapeutic goal or a source of potential drug-drug interactions.

-

Agrochemicals: The inherent reactivity and substitution pattern make it a useful precursor for developing novel herbicides and pesticides.[1]

-

Material Science: It has been explored in the creation of specialty polymers and coatings where specific electronic properties or reactive sites are required.[1]

Experimental Protocols & Safe Handling

As a Senior Application Scientist, I cannot overstate the importance of proper handling and a well-designed experimental protocol. The sulfonyl chloride group is moisture-sensitive and corrosive.[1][2]

Protocol 1: General Procedure for Sulfonamide Synthesis

This protocol provides a self-validating system for the reliable synthesis of a sulfonamide derivative. The causality behind each step is explained.

Caption: Experimental workflow for a typical sulfonamide synthesis.

Step-by-Step Methodology:

-

System Preparation: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a rubber septum. Causality: This ensures an inert and anhydrous environment, preventing the hydrolysis of the sulfonyl chloride.

-

Reagent Addition: To the flask, add the amine (1.0 eq.) and a suitable non-nucleophilic base such as triethylamine (1.2 eq.). Dissolve in an anhydrous aprotic solvent (e.g., Dichloromethane, THF). Causality: The base is crucial to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

-

Sulfonyl Chloride Addition: In a separate dry flask, dissolve 3-Chloro-4-cyanobenzenesulfonyl chloride (1.05 eq.) in the same anhydrous solvent.

-

Reaction Initiation: Cool the amine solution to 0 °C using an ice bath. Causality: Cooling controls the initial exotherm of the reaction, preventing side reactions and degradation.

-

Controlled Addition: Transfer the sulfonyl chloride solution to the amine solution dropwise via syringe over 10-15 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

-

Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC) or LC-MS, checking for the disappearance of the limiting amine starting material. Causality: This prevents unnecessarily long reaction times and confirms the formation of the desired product mass.

-

Workup: Upon completion, dilute the reaction mixture with the solvent. Transfer to a separatory funnel and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Causality: The acid wash removes excess amine and base; the bicarbonate wash removes any residual acid; the brine wash begins the drying process.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.

Protocol 2: Safe Handling, Storage, and Hazard Management

Trustworthiness in the lab begins with safety. This compound is classified as hazardous and requires stringent handling protocols.[4]

Table 3: GHS Hazard and Precautionary Statements

| Classification | Code | Statement | Source(s) |

|---|---|---|---|

| Hazard | H314 | Causes severe skin burns and eye damage. | [4][8] |

| Hazard | H302 | Harmful if swallowed. | [4] |

| Hazard | H312 | Harmful in contact with skin. | [4] |

| Hazard | H332 | Harmful if inhaled. | [4] |

| Hazard | H335 | May cause respiratory irritation. | [4] |

| Precaution | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | [8][9] |

| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [8][9] |

| Precaution | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [8] |

| Precaution | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |

| Precaution | P305+P354+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

| Precaution | P316 | Get emergency medical help immediately. |[4] |

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear a lab coat, nitrile gloves (or thicker, chemical-resistant gloves), and tight-fitting safety goggles with a face shield.[8][10]

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[3][10] Keep in a cool, dry, and well-ventilated area designated for corrosive materials, away from water, strong bases, and oxidizing agents.[8][10]

-

Spill & Disposal: In case of a spill, do not use water. Use an inert absorbent material (like vermiculite or sand), sweep up carefully, and place in a sealed container for hazardous waste disposal.[9] Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[8]

-

First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8][11] If inhaled, move to fresh air.[8] If swallowed, rinse mouth with water (do not induce vomiting) and seek immediate medical attention.[8]

Conclusion

3-Chloro-4-cyanobenzenesulfonyl chloride is a potent and versatile chemical intermediate whose value is defined by the orchestrated reactivity of its three distinct functional groups. A thorough understanding of its physicochemical properties, predictable spectral behavior, and pronounced reactivity is paramount for its effective and safe utilization. For the medicinal chemist, it represents a direct and reliable route to the sulfonamide pharmacophore, while for the broader scientific community, it remains a valuable building block for constructing complex, functional molecules. Adherence to rigorous safety and handling protocols is non-negotiable to harness its synthetic potential responsibly.

References

-

PubChem. 3-Chloro-4-cyanobenzene-1-sulfonyl chloride. [Link]

-

Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

Sources

- 1. Buy 3-Chloro-4-cyanobenzenesulfonyl chloride | 213130-43-9 [smolecule.com]

- 2. CAS 213130-43-9: 3-chloro-4-cyanobenzenesulfonyl chloride [cymitquimica.com]

- 3. 3-Chloro-4-cyanobenzene-1-sulfonyl chloride | 213130-43-9 [sigmaaldrich.com]

- 4. 3-Chloro-4-cyanobenzene-1-sulfonyl chloride | C7H3Cl2NO2S | CID 18071892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. acdlabs.com [acdlabs.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Molecular structure and spectral data of 3-Chloro-4-cyanobenzenesulfonyl chloride

An In-depth Technical Guide to the Molecular Structure and Spectral Properties of 3-Chloro-4-cyanobenzenesulfonyl Chloride

This guide provides a comprehensive analysis of 3-Chloro-4-cyanobenzenesulfonyl chloride, a key intermediate in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, detailed spectral data, and practical experimental insights. Our focus is on the causal relationships between molecular structure and spectral output, offering a self-validating framework for compound identification and utilization.

Introduction and Strategic Importance

3-Chloro-4-cyanobenzenesulfonyl chloride is a polysubstituted aromatic compound featuring a reactive sulfonyl chloride group, a nitrile, and a chlorine atom. This unique combination of functional groups makes it a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents and agrochemicals.[1] The sulfonyl chloride moiety serves as a versatile handle for introducing the substituted phenyl ring into various molecular scaffolds, most commonly through the formation of sulfonamides and sulfonate esters.[1][2][3] Understanding its detailed structural and spectral properties is paramount for its effective and accurate application in multi-step syntheses.

Molecular Structure and Physicochemical Profile

The systematic IUPAC name for this compound is 3-chloro-4-cyanobenzenesulfonyl chloride.[4] Its structural and physical properties are dictated by the interplay of its constituent functional groups on the benzene ring.

Table 1: Physicochemical Properties of 3-Chloro-4-cyanobenzenesulfonyl chloride

| Property | Value | Source |

| CAS Number | 213130-43-9 | [5] |

| Molecular Formula | C₇H₃Cl₂NO₂S | [4][5] |

| Molecular Weight | 236.08 g/mol | [4][5] |

| Appearance | White to off-white crystalline solid (Typical) | |

| SMILES | C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)C#N | [4] |

| InChIKey | HWCNCOCJCVWMBX-UHFFFAOYSA-N | [4] |

The benzene ring is substituted with three electron-withdrawing groups:

-

Sulfonyl Chloride (-SO₂Cl): A powerful electron-withdrawing group via both resonance and induction. It acts as a meta-director.

-

Cyano (-CN): Strongly electron-withdrawing through resonance and induction, also a meta-director.

-

Chloro (-Cl): Inductively withdrawing but a weak resonance donor. It is an ortho-, para-director, though its influence is modulated by the other potent groups.

This substitution pattern renders the aromatic ring electron-deficient and influences the chemical shifts of the aromatic protons and carbons, a key aspect of its spectral characterization.

Caption: 2D representation of 3-Chloro-4-cyanobenzenesulfonyl chloride.

Comprehensive Spectroscopic Analysis

The confluence of data from NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation. The following sections detail the expected spectral features, grounded in the principles of chemical structure and reactivity.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic region. The precise chemical shifts are influenced by the anisotropic effects of the cyano group and the strong electron-withdrawing nature of all substituents.

-

H-2: This proton is ortho to the potent -SO₂Cl group and meta to the -Cl group. It is expected to be the most downfield signal due to the deshielding effect of the adjacent sulfonyl chloride. It should appear as a doublet.

-

H-6: This proton is ortho to the -SO₂Cl group and meta to the -CN group. Its environment is similar to H-2, and it is also significantly deshielded. It is expected to appear as a doublet of doublets, coupled to both H-2 and H-5.

-

H-5: This proton is ortho to the -CN and -Cl groups. It will be coupled to H-6, appearing as a doublet.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | 8.15 - 8.30 | d | ~2.0 | Ortho to -SO₂Cl, deshielded. Small meta-coupling to H-6. |

| H-6 | 8.05 - 8.20 | dd | J(ortho) ≈ 8.5, J(meta) ≈ 2.0 | Ortho to -SO₂Cl, coupled to H-5 and H-2. |

| H-5 | 7.90 - 8.05 | d | ~8.5 | Ortho to -CN and -Cl, coupled to H-6. |

Note: These are predicted values based on analogous structures. Actual experimental values may vary slightly.[6][7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display seven unique signals: six for the aromatic carbons and one for the nitrile carbon. The chemical shifts are highly dependent on the substituent attached and its position.

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Carbon | Predicted δ (ppm) | Rationale |

| C-1 (C-SO₂Cl) | 140 - 145 | Ipso-carbon attached to the sulfonyl group, significantly downfield. |

| C-2 | 130 - 135 | Aromatic CH, ortho to -SO₂Cl. |

| C-3 (C-Cl) | 138 - 142 | Ipso-carbon attached to chlorine. |

| C-4 (C-CN) | 115 - 120 | Ipso-carbon attached to the cyano group. |

| C-5 | 133 - 138 | Aromatic CH, ortho to -CN and -Cl. |

| C-6 | 128 - 132 | Aromatic CH, ortho to -SO₂Cl. |

| -C≡N | 114 - 118 | Nitrile carbon, characteristic chemical shift. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for confirming the presence of the key functional groups in the molecule. The spectrum is characterized by strong, sharp absorption bands.

Table 4: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| -C≡N (Nitrile) | Stretch | 2220 - 2240 | Sharp, Medium |

| -SO₂Cl (Sulfonyl Chloride) | Asymmetric S=O Stretch | 1370 - 1390 | Strong |

| -SO₂Cl (Sulfonyl Chloride) | Symmetric S=O Stretch | 1170 - 1190 | Strong |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic C-H | Stretch | 3050 - 3150 | Medium |

| C-Cl | Stretch | 700 - 850 | Strong |

The two strong bands for the S=O stretches are highly characteristic of the sulfonyl chloride group and serve as a primary diagnostic feature.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition. A key feature in the mass spectrum of 3-Chloro-4-cyanobenzenesulfonyl chloride is the isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance).[9]

-

Molecular Ion (M⁺): The spectrum will show a cluster of peaks for the molecular ion due to the presence of two chlorine atoms. The expected pattern will be:

-

M⁺ (²³⁵Cl): m/z ≈ 235 (most abundant)

-

M+2 (¹³⁵Cl, ¹³⁷Cl): m/z ≈ 237

-

M+4 (²³⁷Cl): m/z ≈ 239 The relative intensities of these peaks will be approximately 9:6:1, a classic signature for a molecule containing two chlorine atoms.[10]

-

-

Key Fragmentation Patterns: Common fragmentation pathways for benzenesulfonyl chlorides include the loss of the chlorine radical from the sulfonyl group, followed by the loss of sulfur dioxide.

-

[M-Cl]⁺: m/z ≈ 200

-

[M-SO₂Cl]⁺: m/z ≈ 136

-

Synthesis and Experimental Workflow

A common and reliable method for the synthesis of arylsulfonyl chlorides is the chlorosulfonation of the corresponding aromatic precursor.[3][11] However, for a molecule with this specific substitution pattern, a multi-step synthesis is often required, potentially starting from a precursor like 2-chloro-4-aminobenzonitrile via a Sandmeyer-type reaction.

Caption: A plausible Sandmeyer reaction pathway for synthesis.

Experimental Protocol: Spectroscopic Analysis

To ensure data integrity, the following step-by-step protocols are recommended.

-

Sample Preparation:

-

NMR: Accurately weigh ~10-15 mg of the compound and dissolve in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). CDCl₃ is a suitable choice as it is a common, non-reactive solvent for this class of compounds.[12]

-

IR (KBr Pellet): Grind a small amount (~1-2 mg) of the crystalline sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the mixture into a transparent pellet using a hydraulic press.

-

MS (EI): Introduce a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) into the mass spectrometer via a direct insertion probe or GC inlet.

-

-

Data Acquisition:

-

NMR: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer. For ¹H, use a standard pulse sequence with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio. For ¹³C, use a proton-decoupled sequence with a longer acquisition time and more scans (e.g., 1024).

-

IR: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan with an empty sample holder or a pure KBr pellet.

-

MS: Acquire the spectrum over a mass range of m/z 50-300. Use a standard electron ionization energy of 70 eV.

-

-

Data Interpretation and Validation:

-

Cross-Verification: The process is self-validating. The molecular weight from the MS molecular ion cluster must match the molecular formula (C₇H₃Cl₂NO₂S). The isotopic pattern must confirm the presence of two chlorine atoms.

-

Functional Group Confirmation: The IR spectrum must show the characteristic stretches for -CN and -SO₂Cl.

-

Structural Isomer Confirmation: The ¹H and ¹³C NMR spectra confirm the specific 1,3,4-substitution pattern on the benzene ring through the observed chemical shifts and coupling patterns. Any deviation would suggest a different isomer.

-

Safety and Handling

3-Chloro-4-cyanobenzenesulfonyl chloride is a reactive chemical that requires careful handling.

-

Hazards: It is classified as a corrosive substance that causes severe skin burns and eye damage.[4][13] It is also harmful if swallowed, inhaled, or in contact with skin.[4] As a sulfonyl chloride, it is moisture-sensitive and will react with water (including atmospheric moisture) to release corrosive hydrochloric acid (HCl).[1]

-

Handling Precautions:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.[14][15]

-

In case of spills, do not use water. Use an inert absorbent material.

-

Conclusion

3-Chloro-4-cyanobenzenesulfonyl chloride is a structurally defined and highly functionalized molecule with significant utility in synthetic chemistry. Its identity and purity can be unequivocally established through a synergistic application of NMR, IR, and mass spectrometry. The predictable and distinct spectral features, arising directly from its unique arrangement of electron-withdrawing groups, provide a robust and self-validating analytical framework. This guide equips researchers with the foundational knowledge to confidently utilize this important reagent in their synthetic endeavors.

References

-

PubChem. (n.d.). 3-Chloro-4-cyanobenzene-1-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. Retrieved from [Link]

-

Supporting Information. (n.d.). General procedure for the synthesis of various aldehydes. Retrieved from [Link]

-

Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

-

PubChem. (n.d.). 3-Cyanobenzene-1-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Safety Data Sheet: 3-Chlorobenzenesulphonyl chloride. Retrieved from [Link]

-

Robertson, R. E., & Rossall, B. (1971). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450. Retrieved from [Link]

-

Frontera, A., et al. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Molecules, 29(10), 2333. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorobenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chlorobenzenesulfonyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN113717080A - Synthesis method of 4-chloro-2-cyanobenzene sulfonyl chloride.

-

Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]

-

NIST. (n.d.). Benzenesulfonyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

-

YouTube. (2023). Chloro pattern in Mass Spectrometry. Retrieved from [Link]

-

University of Ottawa. (n.d.). (Cl) Chlorine NMR. Retrieved from [Link]

-

Gregory, K. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 1883–1910. Retrieved from [Link]

Sources

- 1. CAS 49584-26-1: 4-Cyanobenzenesulfonyl chloride [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]

- 4. 3-Chloro-4-cyanobenzene-1-sulfonyl chloride | C7H3Cl2NO2S | CID 18071892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. Benzenesulfonyl chloride [webbook.nist.gov]

- 9. (Cl) Chlorine NMR [chem.ch.huji.ac.il]

- 10. youtube.com [youtube.com]

- 11. prepchem.com [prepchem.com]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. fishersci.pt [fishersci.pt]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. fishersci.com [fishersci.com]

Solubility of 3-Chloro-4-cyanobenzenesulfonyl chloride in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Chloro-4-cyanobenzenesulfonyl Chloride in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of 3-chloro-4-cyanobenzenesulfonyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility in common organic solvents.

Introduction to 3-Chloro-4-cyanobenzenesulfonyl Chloride

3-Chloro-4-cyanobenzenesulfonyl chloride (C₇H₃Cl₂NO₂S) is a bifunctional organic compound featuring a sulfonyl chloride group and a cyano group attached to a chlorinated benzene ring.[1] Its molecular structure, particularly the presence of the highly reactive sulfonyl chloride moiety, makes it a valuable reagent in organic synthesis for the formation of sulfonamides.[1] The electron-withdrawing nature of the cyano and chloro substituents enhances the reactivity of the sulfonyl chloride group toward nucleophilic substitution.[1]

Key Physicochemical Properties:

-

Appearance: Typically a solid at room temperature.[1]

-

Reactivity: The sulfonyl chloride group is sensitive to moisture and reacts with nucleophiles such as alcohols and amines.[1][4]

Understanding the solubility of this compound is paramount for its effective use in synthesis, enabling appropriate solvent selection for reactions, work-up procedures, and purification processes.

Theoretical Framework for Solubility

The solubility of 3-chloro-4-cyanobenzenesulfonyl chloride is governed by the interplay of its structural features: the polar sulfonyl chloride (-SO₂Cl) and cyano (-CN) groups, and the relatively nonpolar 3-chloro-4-cyanophenyl ring. The principle of "like dissolves like" provides a foundational basis for predicting its solubility in various organic solvents.

Influence of Functional Groups on Polarity

-

Sulfonyl Chloride Group (-SO₂Cl): This is a strongly polar and electrophilic group, capable of dipole-dipole interactions.

-

Cyano Group (-CN): The cyano group is also polar and can participate in dipole-dipole interactions.

-

Chlorinated Benzene Ring: The aromatic ring itself is nonpolar and hydrophobic, but the presence of a chlorine atom adds to the molecule's overall polarity.

The combination of these groups results in a molecule with significant polarity, suggesting that it will be more soluble in polar solvents than in nonpolar ones.

Predicted Solubility in Different Classes of Organic Solvents

Based on the structural analysis, the following solubility patterns can be anticipated:

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran, Dichloromethane, Chloroform): These solvents are expected to be effective at dissolving 3-chloro-4-cyanobenzenesulfonyl chloride. Their polarity allows for favorable dipole-dipole interactions with the sulfonyl chloride and cyano groups. For the related compound 3-chlorobenzenesulfonyl chloride, solubility has been noted in chloroform, dichloromethane, and acetone.[5]

-

Polar Protic Solvents (e.g., Alcohols, Water): While the compound is polar, its solubility in protic solvents is likely to be complicated by its reactivity. The sulfonyl chloride group can react with alcohols to form sulfonate esters and with water to hydrolyze into the corresponding sulfonic acid.[1][4] Therefore, while it may show some solubility, the solvent's reactivity must be a primary consideration. The low solubility of other aryl sulfonyl chlorides in water has been noted to protect them from hydrolysis, allowing for their precipitation from aqueous reaction mixtures.[6][7]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the sulfonyl chloride and cyano groups, 3-chloro-4-cyanobenzenesulfonyl chloride is expected to have low solubility in nonpolar solvents. The energy required to overcome the solute-solute interactions would not be sufficiently compensated by the weak solute-solvent interactions.

The following table summarizes the expected solubility of 3-chloro-4-cyanobenzenesulfonyl chloride in a range of common organic solvents.

| Solvent | Class | Expected Solubility | Rationale |

| Acetone | Polar Aprotic | High | Strong dipole-dipole interactions with the polar functional groups of the solute. |

| Acetonitrile | Polar Aprotic | High | Similar polarity to acetone, facilitating dissolution. |

| Dichloromethane | Polar Aprotic | High | Effective at solvating polar organic molecules. |

| Chloroform | Polar Aprotic | High | A common solvent for many organic compounds with similar functional groups.[5] |

| Tetrahydrofuran (THF) | Polar Aprotic | High | The ether oxygen can interact with the electrophilic sulfur of the sulfonyl chloride. |

| Ethyl Acetate | Polar Aprotic | Moderate to High | Less polar than acetone but should still be a good solvent. |

| Toluene | Nonpolar | Low | The nonpolar nature of toluene is not conducive to solvating the polar solute. |

| Hexane | Nonpolar | Low | Primarily van der Waals forces, which are insufficient to dissolve the polar compound. |

| Methanol / Ethanol | Polar Protic | Soluble, but reactive | The compound is likely to be soluble but will react to form sulfonate esters. |

| Water | Polar Protic | Low | The hydrophobic benzene ring limits solubility, and the compound will hydrolyze.[5][6][7] |

Experimental Determination of Solubility

Given the lack of published quantitative solubility data for 3-chloro-4-cyanobenzenesulfonyl chloride, empirical determination is necessary for specific applications. The following is a standard protocol for determining the solubility of a solid compound in an organic solvent.

Materials and Equipment

-

3-Chloro-4-cyanobenzenesulfonyl chloride (purity ≥95%)[3]

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or shaker

-

Filtration apparatus (e.g., syringe filters)

-

Spectrophotometer or HPLC for quantitative analysis

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-chloro-4-cyanobenzenesulfonyl chloride to a known volume of the selected solvent in a sealed vial.

-

Equilibrate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Separation of Undissolved Solute:

-

Allow the mixture to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe and filter it through a syringe filter to remove any undissolved solid.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent.

-

Determine the concentration of the solute in the diluted solution using a pre-calibrated analytical method such as UV-Vis spectrophotometry or HPLC.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid in a liquid solvent.

Safety and Handling Considerations

3-Chloro-4-cyanobenzenesulfonyl chloride is a hazardous substance and must be handled with appropriate safety precautions.

-

Corrosivity: It can cause severe skin burns and eye damage.[2][8]

-

Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Reactivity: It is sensitive to moisture and will release toxic gases upon hydrolysis.[1]

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] Store in a tightly closed container in a dry environment.

Conclusion

References

-

PubChem. (n.d.). 3-Chloro-4-cyanobenzene-1-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Solubility of Things. (n.d.). 3-Chlorobenzenesulfonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 3-Cyanobenzene-1-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Moody, C. J., & Rees, C. W. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 904-909. Retrieved from [Link]

-

Verma, B. C., Kumar, S., & Sood, R. K. (1986). ntrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry, 25A, 1190-1191. Retrieved from [Link]

-

Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1147-1156. Retrieved from [Link]

-

Baran, P. S., et al. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

-

ResearchGate. (2008, May 19). (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

Sources

- 1. CAS 213130-43-9: 3-chloro-4-cyanobenzenesulfonyl chloride [cymitquimica.com]

- 2. 3-Chloro-4-cyanobenzene-1-sulfonyl chloride | C7H3Cl2NO2S | CID 18071892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Buy 3-Chloro-4-cyanobenzenesulfonyl chloride | 213130-43-9 [smolecule.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. 3-Cyanobenzene-1-sulfonyl chloride | C7H4ClNO2S | CID 2801360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Reactivity of 3-Chloro-4-cyanobenzenesulfonyl Chloride with Primary Amines

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 3-chloro-4-cyanobenzenesulfonyl chloride with primary amines. This reagent is a cornerstone in modern organic synthesis, particularly for the construction of sulfonamides—a privileged scaffold in medicinal chemistry.[1][2] We will delve into the mechanistic underpinnings of the sulfonylation reaction, explore critical experimental parameters, address common side reactions, and elucidate the strategic applications of this versatile building block in drug discovery and complex molecule synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this reagent with precision and control.

Introduction: The Significance of 3-Chloro-4-cyanobenzenesulfonyl Chloride

3-Chloro-4-cyanobenzenesulfonyl chloride is an aromatic sulfonyl chloride distinguished by the presence of two potent electron-withdrawing groups: a chlorine atom and a nitrile (cyano) group. These substituents significantly influence the electronic properties of the benzene ring and, consequently, the reactivity of the sulfonyl chloride moiety. The sulfonamide linkage formed from its reaction with amines is a bioisostere of amides and is found in a vast array of FDA-approved drugs, including antibiotics, diuretics, and antivirals.[1][2]

The strategic placement of the chloro and cyano groups not only enhances the reactivity of the sulfonyl chloride but also provides synthetic handles for subsequent chemical modifications. The cyano group, in particular, modulates the electronic and physicochemical properties of the resulting sulfonamide, which can be crucial for optimizing drug-target interactions.[3] Furthermore, the 4-cyanobenzenesulfonyl group serves as a valuable amine protecting group, analogous to the well-known nosyl group, offering unique cleavage conditions that expand the toolkit for orthogonal synthesis strategies.[4]

Core Reaction Mechanism and Kinetics

The fundamental reaction between 3-chloro-4-cyanobenzenesulfonyl chloride and a primary amine is a nucleophilic acyl substitution at the sulfur center. The primary amine acts as the nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group to form a stable sulfonamide bond.

Mechanistic Pathway

The reaction proceeds via a stepwise mechanism, typically without the formation of a stable tetrahedral intermediate, which is more characteristic of carbonyl chemistry. The process is generally accepted as a direct displacement.

Caption: General mechanism for sulfonamide formation.

The reaction is typically performed in the presence of a base (e.g., pyridine, triethylamine) which serves to neutralize the hydrochloric acid (HCl) byproduct, preventing the protonation and deactivation of the starting amine.[5][6]

Influence of Electronic Effects and Reactivity

The reactivity of sulfonyl chlorides is governed by the electrophilicity of the sulfur atom. Electron-withdrawing groups on the aromatic ring enhance this electrophilicity, leading to faster reaction rates.[7] The 3-chloro and 4-cyano substituents on the benzenesulfonyl chloride scaffold are strongly deactivating, making 3-chloro-4-cyanobenzenesulfonyl chloride significantly more reactive than unsubstituted benzenesulfonyl chloride or analogues with electron-donating groups. This high reactivity allows for sulfonylation of even weakly nucleophilic amines under mild conditions.

Kinetically, the reaction generally follows second-order kinetics, being first-order in both the amine and the sulfonyl chloride.[8][9] The rate is highly dependent on the nucleophilicity of the amine, solvent polarity, and temperature.

Experimental Protocol and Optimization

Precise control over reaction parameters is essential for achieving high yields and minimizing side products.

Standard Laboratory Protocol for Mono-Sulfonylation

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with the primary amine (1.0 eq.) and a suitable anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile).

-

Base Addition: A base, such as triethylamine (1.2-1.5 eq.) or pyridine (1.5-2.0 eq.), is added to the amine solution.

-

Cooling: The reaction mixture is cooled to 0 °C in an ice-water bath.

-

Reagent Addition: 3-chloro-4-cyanobenzenesulfonyl chloride (1.05 eq.), dissolved in a minimal amount of the same anhydrous solvent, is added dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. The slow addition is critical to prevent localized high concentrations of the sulfonyl chloride.[10]

-

Reaction: After the addition is complete, the reaction is allowed to stir at 0 °C for one hour and then gradually warm to room temperature, monitoring by TLC or LC-MS until the starting amine is consumed (typically 2-16 hours).

-

Work-up: The reaction is quenched with water or a saturated aqueous solution of NH₄Cl. The organic layer is separated, washed sequentially with dilute acid (e.g., 1M HCl) to remove excess base, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Critical Parameter Optimization

The success of the sulfonylation hinges on the careful balance of several factors, summarized below.

| Parameter | Recommended Condition | Rationale & Causality |

| Stoichiometry | 1.0 - 1.1 eq. of amine per eq. of sulfonyl chloride | Using a slight excess of the amine can help consume the sulfonyl chloride completely and suppress di-sulfonylation.[10] |

| Base | Weak, sterically hindered base (e.g., pyridine, 2,6-lutidine) | Strong, non-hindered bases (e.g., triethylamine) can deprotonate the product sulfonamide, promoting di-sulfonylation.[10] A slight excess neutralizes the generated HCl. |

| Temperature | 0 °C to -20 °C during addition | Lowers the rate of all reactions, but often has a more significant impact on the undesired di-sulfonylation pathway, thus improving selectivity.[10] |

| Rate of Addition | Slow, dropwise addition | Maintains a low instantaneous concentration of the sulfonyl chloride, favoring reaction with the more nucleophilic primary amine over the sulfonamide anion.[10] |

| Solvent | Anhydrous aprotic solvents (DCM, THF, MeCN) | Prevents the competitive hydrolysis of the highly reactive sulfonyl chloride. Solvent choice can also impact the solubility of reactants and intermediates.[10] |

Key Challenge: The Di-sulfonylation Side Reaction

The most common and problematic side reaction when using primary amines is the formation of the di-sulfonylated product, R-N(SO₂Ar)₂.

Mechanism of Di-sulfonylation

This undesired pathway occurs in two steps. After the initial formation of the mono-sulfonamide, the remaining N-H proton becomes acidic. In the presence of the base, this proton can be removed to generate a nucleophilic sulfonamide anion. This anion can then attack a second molecule of the sulfonyl chloride.[10]

Caption: Competing pathways for mono- vs. di-sulfonylation.

Troubleshooting and Mitigation Strategies

Effectively suppressing di-sulfonylation is a hallmark of a well-controlled reaction.

| Issue | Root Cause | Recommended Action |

| Significant di-sulfonylation product observed | Excess base, high temperature, or rapid addition of sulfonyl chloride. | 1. Reduce Temperature: Conduct the addition at 0 °C or lower (-20 °C).[10] 2. Slow Addition: Add the sulfonyl chloride solution over a longer period (e.g., >1 hour).[10] 3. Change Base: Switch from triethylamine to a weaker or more hindered base like pyridine or 2,6-lutidine.[10] |

| Reaction is sluggish or incomplete | Poor nucleophilicity of the amine; steric hindrance. | 1. Increase Temperature: After the initial low-temperature addition, allow the reaction to warm to room temperature or heat moderately (e.g., 40 °C). 2. Use a Catalyst: Consider adding a nucleophilic catalyst such as DMAP (4-dimethylaminopyridine) in catalytic amounts, but be aware this may also accelerate side reactions. |

| Low yield due to hydrolysis | Presence of water in reagents or solvent. | Ensure all glassware is flame-dried and all reagents and solvents are anhydrous. Conduct the reaction under an inert atmosphere (N₂ or Ar). |

Strategic Applications in Drug Discovery

The unique reactivity profile of 3-chloro-4-cyanobenzenesulfonyl chloride makes it a powerful tool for medicinal chemists.

Synthesis of Bioactive Sulfonamides

The primary application is the direct synthesis of sulfonamides. The sulfonamide group is a key pharmacophore that can act as a transition-state mimic, a hydrogen bond donor/acceptor, and can improve pharmacokinetic properties like solubility and metabolic stability.[2] The presence of the chloro and cyano groups on the aromatic ring can be exploited to fine-tune the electronic and steric properties of the final molecule, potentially leading to enhanced binding affinity with a biological target.[3][11]

An Orthogonal Amine Protecting Group

The 4-cyanobenzenesulfonyl group (and by extension, the 3-chloro-4-cyano derivative) serves as an excellent protecting group for primary and secondary amines. Its utility stems from its stability to acidic and some basic conditions, while being readily cleavable under mild, specific conditions that are orthogonal to many other common protecting groups like Boc, Cbz, and Fmoc.[12][13][14]

Cleavage is typically achieved via nucleophilic aromatic substitution (SₙAr) at the carbon bearing the cyano group, facilitated by a soft nucleophile like a thiol (e.g., thiophenol) in the presence of a base like potassium carbonate.[4]

Caption: Workflow for the deprotection of a 4-cyanobenzenesulfonamide.

This orthogonality is invaluable in multi-step syntheses of complex molecules, such as peptides or natural products, where selective deprotection is required.[12][15]

Conclusion

3-Chloro-4-cyanobenzenesulfonyl chloride is a highly activated and versatile reagent for the synthesis of sulfonamides. Its enhanced electrophilicity, driven by the electron-withdrawing chloro and cyano substituents, allows for efficient reaction with a wide range of primary amines. While the potential for di-sulfonylation presents a significant challenge, this side reaction can be effectively mitigated through meticulous control of experimental conditions, including temperature, stoichiometry, and the rate of addition. Beyond its role in constructing the sulfonamide scaffold, its application as a cleavable, orthogonal protecting group for amines solidifies its position as an indispensable tool in the arsenal of the modern synthetic and medicinal chemist. A thorough understanding of its reactivity, as detailed in this guide, is paramount to harnessing its full synthetic potential.

References

- BenchChem. (n.d.). Sulfonylation of Primary Amines. Technical Support Center.

-

Pettersen, A., Zamaratski, E., & Sandström, P. I. (n.d.). Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups. ResearchGate. Retrieved from [Link]

- Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.

-

One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. (n.d.). ResearchGate. Retrieved from [Link]

-

Bercot, E. A., & Rovis, T. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(48), 18048–18051. Retrieved from [Link]

-

Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). ResearchGate. Retrieved from [Link]

- BenchChem. (n.d.). A Comparative Guide to the Kinetics of Sulfonylation Reactions with a Focus on Different Sulfonyl Chlorides.

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]

-

Macmillan Group, Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

-

King, J. F., & As-sa'd, A. Y. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. Retrieved from [Link]

-

King, J. F., & As-sa'd, A. Y. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. Retrieved from [Link]

-

Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE. Retrieved from [Link]

-

A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (n.d.). ResearchGate. Retrieved from [Link]

-

Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16, 131.

- Peptide synthesis with sulfonyl protecting groups. (n.d.). Google Patents.

-

Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]

-

4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. (n.d.). ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Hinsberg reaction. Retrieved from [Link]

-

G. S. S. S. N. S. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry, 115, 105238. Retrieved from [Link]

-

S. S., & S. P. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13(51), 35849–35864. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Amine Reactions. Retrieved from [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from [Link]

Sources

- 1. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cbijournal.com [cbijournal.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. scilit.com [scilit.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jocpr.com [jocpr.com]

- 14. Protecting group - Wikipedia [en.wikipedia.org]

- 15. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]

A Technical Guide to the Electrophilicity of the Sulfonyl Chloride Group in Substituted Benzenesulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzenesulfonyl chlorides are a cornerstone class of reagents in organic synthesis and medicinal chemistry, primarily utilized for the formation of sulfonamides and sulfonate esters. The reactivity of these compounds is dictated by the electrophilicity of the sulfur(VI) center. This guide provides an in-depth analysis of how aromatic substitution patterns modulate this electrophilicity. We will explore the underlying electronic principles, quantitative structure-activity relationships via Hammett analysis, mechanistic pathways, and the practical implications for reaction design in drug development. This document is intended to serve as a technical resource, blending foundational theory with field-proven insights for professionals engaged in chemical research and development.

Introduction: The Central Role of Sulfonyl Chlorides

Benzenesulfonyl chlorides (ArSO₂Cl) are pivotal electrophilic reagents.[1] Their utility spans from the synthesis of potent sulfonamide-based drugs (a privileged scaffold in medicinal chemistry) to their use as robust protecting groups for amines and alcohols.[2][3] The efficacy and selectivity of their reactions hinge on the electrophilic character of the sulfonyl group's sulfur atom. A nuanced understanding of how this electrophilicity can be precisely tuned is, therefore, not merely academic but a critical factor in efficient process development and rational drug design.

The core of this guide will dissect the factors governing the reactivity of the ArSO₂Cl moiety. We will move from a qualitative electronic description to a quantitative kinetic analysis, providing researchers with the predictive tools necessary to select the optimal sulfonyl chloride for a given transformation.

Electronic Structure and Inherent Reactivity

The sulfonyl group (–SO₂–) features a hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom and an aryl ring. The sulfur atom is highly electron-deficient due to the strong inductive and resonance electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This creates a powerful electrophilic center, primed for attack by a wide range of nucleophiles.[1]

The reaction mechanism for nucleophilic substitution at the sulfonyl sulfur is complex and can be influenced by the nucleophile, substrate, and solvent.[4] For most common applications, such as reactions with amines or alcohols, the process is generally considered a bimolecular nucleophilic substitution (Sₙ2-like).[5][6] However, depending on conditions, other pathways such as an addition-elimination mechanism involving a pentacoordinate intermediate or an elimination-addition pathway (forming a highly reactive sulfene intermediate) can be operative.[7][8] For the purpose of this guide, we will focus on the factors influencing the rate of the direct nucleophilic attack, as this is the most common and synthetically relevant pathway.

Modulating Electrophilicity via Aromatic Substitution

The true synthetic versatility of benzenesulfonyl chlorides stems from the ability to modulate the electrophilicity of the sulfur center by altering the substituents on the aromatic ring. These substituents exert their influence through a combination of inductive and resonance effects.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (–NO₂), cyano (–CN), or trifluoromethyl (–CF₃) pull electron density away from the aromatic ring and, by extension, from the sulfonyl group. This further depletes the electron density at the sulfur atom, making it a "harder" and more potent electrophile. The result is a significant acceleration in the rate of nucleophilic attack.[5]

-

Electron-Donating Groups (EDGs): Conversely, groups like methoxy (–OCH₃) or alkyl groups (e.g., –CH₃) donate electron density to the ring. This electron density is partially relayed to the sulfonyl group, which slightly reduces the positive charge on the sulfur atom. This makes the sulfur center a "softer," less reactive electrophile, leading to slower reaction rates.[5]

The following diagram illustrates this fundamental principle.

Caption: Electronic influence of aromatic substituents on the sulfonyl chloride group.

Quantitative Analysis: The Hammett Equation

The qualitative effects described above can be quantified using the Hammett equation, a cornerstone of physical organic chemistry that describes linear free-energy relationships.[9][10]

The equation is expressed as: log(k/k₀) = σρ

Where:

-

k is the rate constant for the reaction of a substituted benzenesulfonyl chloride.

-

k₀ is the rate constant for the reaction of the unsubstituted benzenesulfonyl chloride.

-

σ (sigma) is the substituent constant , which is characteristic of a specific substituent (e.g., p-NO₂ or m-Cl) and its position. It is a measure of the electronic effect of that substituent.

-

ρ (rho) is the reaction constant , which indicates the sensitivity of a particular reaction to the electronic effects of the substituents.[9]

For nucleophilic substitution reactions on benzenesulfonyl chlorides, the reaction constant (ρ) is invariably positive.[5][11] A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups (which have positive σ values) and decelerated by electron-donating groups (which have negative σ values).[12] For example, the chloride-chloride exchange reaction in a series of arenesulfonyl chlorides was found to follow the Hammett equation with a ρ-value of +2.02, demonstrating a strong sensitivity to substituent effects.[5][11]

Data Presentation: Substituent Effects on Reactivity

The following table summarizes the relative reactivity of various para-substituted benzenesulfonyl chlorides, illustrating the predictive power of this relationship.

| Substituent (p-X) | Hammett Constant (σₚ) | Relative Rate (kₓ/kн) | Effect on Electrophilicity |

| -OCH₃ | -0.27 | < 1 | Decreased |

| -CH₃ | -0.17 | < 1 | Decreased |

| -H | 0.00 | 1 (Reference) | Baseline |

| -Cl | +0.23 | > 1 | Increased |

| -CN | +0.66 | >> 1 | Significantly Increased |

| -NO₂ | +0.78 | >>> 1 | Maximally Increased |

Note: Relative rates are illustrative and depend on the specific nucleophile and reaction conditions. The trend, however, is consistently observed.

Experimental Protocol: Kinetic Analysis of Sulfonamide Formation

To empirically determine the electrophilicity and validate the Hammett relationship, a kinetic study is essential. This protocol outlines a standard method for measuring the rate of reaction between a substituted benzenesulfonyl chloride and a primary amine using UV-Vis spectroscopy.

Objective: To determine the second-order rate constant (k₂) for the reaction between 4-nitrobenzenesulfonyl chloride and aniline in acetonitrile.

Principle: The reaction is monitored by observing the disappearance of the aniline reactant or the appearance of the sulfonamide product at a wavelength where one species absorbs strongly and the others do not. By ensuring pseudo-first-order conditions (a large excess of one reactant), the calculation of the rate constant is simplified.

Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

Prepare a 0.1 M stock solution of 4-nitrobenzenesulfonyl chloride in anhydrous acetonitrile.

-

Prepare a 2.0 M stock solution of aniline in anhydrous acetonitrile.

-

Causality: Anhydrous solvent is critical to prevent competitive hydrolysis of the sulfonyl chloride. A large (20-fold) excess of the amine ensures pseudo-first-order kinetics with respect to the sulfonyl chloride.

-

-

Spectrophotometer Setup:

-

Set the UV-Vis spectrophotometer to scan a range (e.g., 250-450 nm) to identify the λₘₐₓ of the product, N-phenyl-4-nitrobenzenesulfonamide.

-

Equilibrate the spectrophotometer's cuvette holder to a constant temperature (e.g., 25.0 ± 0.1 °C) using a Peltier or water bath system.

-

Causality: Precise temperature control is paramount as reaction rates are highly temperature-dependent.

-

-

Kinetic Run:

-

Pipette 2.95 mL of the 2.0 M aniline solution into a 3 mL quartz cuvette.

-

Place the cuvette in the holder and allow it to thermally equilibrate for 5 minutes.

-

Initiate the reaction by rapidly injecting 50 µL of the 0.1 M 4-nitrobenzenesulfonyl chloride stock solution into the cuvette.

-

Immediately cap the cuvette, invert twice to mix, and begin recording the absorbance at the predetermined λₘₐₓ at 15-second intervals for at least 3 half-lives.

-

Self-Validation: The final concentration of sulfonyl chloride is low (~1.6 mM), ensuring it is the limiting reagent.

-

-

Data Analysis:

-

The reaction follows the rate law: Rate = k_obs [ArSO₂Cl].

-

Plot ln(A∞ - Aₜ) versus time (t), where Aₜ is the absorbance at time t, and A∞ is the final absorbance after the reaction is complete.

-

The slope of this line will be -k_obs (the pseudo-first-order rate constant).

-

Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Aniline] .

-

Self-Validation: The plot of ln(A∞ - Aₜ) vs. time should yield a straight line with an R² value > 0.99, confirming that the reaction is indeed first-order in sulfonyl chloride.

-

Experimental Workflow Diagram

Caption: Workflow for the kinetic analysis of sulfonamide formation.

Implications in Synthesis and Drug Development

The ability to tune the electrophilicity of benzenesulfonyl chlorides has profound practical consequences:

-

Reaction Control: For sensitive substrates or when side reactions are a concern, a less reactive sulfonyl chloride with an electron-donating group (e.g., tosyl chloride, p-CH₃) is often preferred. This allows for slower, more controlled reactions.

-

Forcing Stubborn Reactions: When reacting with a poorly nucleophilic amine or a hindered alcohol, a highly activated sulfonyl chloride with a strong EWG (e.g., nosyl chloride, p-NO₂) is required to drive the reaction to completion in a reasonable timeframe.

-

Orthogonality in Protecting Group Strategy: In a multi-step synthesis, chemists can employ sulfonyl groups with different reactivities as protecting groups. A highly labile nosyl group can be cleaved under mild conditions that leave a more robust tosyl group intact, enabling selective deprotection.

-

Drug-Target Interactions: The electronic nature of the sulfonamide bond, influenced by the parent sulfonyl chloride, can be critical for binding to a biological target. The electron density around the sulfonyl oxygens, which often act as hydrogen bond acceptors, is directly modulated by the aryl substituents.

Conclusion

The electrophilicity of the sulfonyl chloride group is not a static property but a tunable parameter that can be precisely controlled through aromatic substitution. Electron-withdrawing groups enhance reactivity by increasing the positive character of the sulfur atom, while electron-donating groups have the opposite effect. This relationship is quantitatively described by the Hammett equation, providing a predictive framework for rational reagent selection. For the modern researcher in organic synthesis and drug development, a deep understanding of these principles is indispensable for designing efficient, selective, and robust chemical transformations.

References

-

Molecules. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. [Link]

-

Journal of the American Chemical Society. Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. [Link]

-

Ukrainian Online Catalog of Innovations. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction…. [Link]

-

IUPAC. Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. [Link]

-

Canadian Science Publishing. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. [Link]

-

PubMed Central (PMC). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. [Link]

-

National Institutes of Health (NIH). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]

-

ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of.... [Link]

-

MDPI. Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. [Link]

-

Wikipedia. Benzenesulfonyl chloride. [Link]

-

Chemistry LibreTexts. 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

-

Wikipedia. Hammett equation. [Link]

Sources

- 1. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. echemcom.com [echemcom.com]

- 4. mdpi.com [mdpi.com]

- 5. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. old.iupac.org [old.iupac.org]

- 9. Hammett equation - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction … [ouci.dntb.gov.ua]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of Novel Heterocyclic Compounds Using 3-Chloro-4-cyanobenzenesulfonyl Chloride: A Strategic Guide for Advanced Drug Discovery

An In-Depth Technical Guide

Abstract

In the landscape of modern medicinal chemistry, the demand for novel molecular scaffolds with unique pharmacophoric features is insatiable. Heterocyclic compounds form the bedrock of a vast majority of pharmaceuticals, and the strategic design of new synthetic routes to access them is a paramount objective. This technical guide presents 3-chloro-4-cyanobenzenesulfonyl chloride as a highly versatile and underutilized starting material for the synthesis of diverse heterocyclic systems. Its trifunctional nature—an electrophilic sulfonyl chloride, a nucleophilically displaceable chloro group, and a versatile cyano moiety—offers multiple avenues for complex molecular architecture. This document provides field-proven insights, detailed mechanistic rationales, and robust experimental protocols for the synthesis of novel 1,3,4-thiadiazole and N-sulfonylated pyrazole derivatives. It is intended for researchers, chemists, and drug development professionals seeking to expand their synthetic toolkit and explore new chemical space.

Introduction: The Strategic Imperative for Novel Synthons

The development of new therapeutic agents is intrinsically linked to the ability of chemists to create novel molecular entities. Heterocyclic structures are of paramount importance due to their prevalence in natural products and FDA-approved drugs, where they often serve as the core scaffold responsible for biological activity.[1] The challenge lies not just in creating heterocycles, but in doing so with efficiency, diversity, and strategic control over substitution patterns to fine-tune pharmacological properties.

The Power of the Sulfonyl Chloride Group

Benzenesulfonyl chlorides are foundational reagents in organic synthesis.[2][3] Their primary utility lies in the formation of sulfonamides—a privileged functional group in medicinal chemistry—through reaction with amines.[4][5] This reaction is typically robust, high-yielding, and forms the basis of the classical Hinsberg test for amine characterization.[5] Beyond sulfonamide formation, the sulfonyl group can act as a key pharmacophore, a linker, or a directing group in more complex transformations, making its parent chloride an invaluable synthetic tool.[1][2]

3-Chloro-4-cyanobenzenesulfonyl Chloride: A Multifunctional Building Block

The subject of this guide, 3-chloro-4-cyanobenzenesulfonyl chloride, elevates the synthetic potential beyond that of a simple benzenesulfonyl chloride. The strategic placement of three distinct functional groups on the aromatic ring provides a platform for sequential and orthogonal reactions, enabling the construction of complex heterocyclic systems from a single, readily accessible starting material.

-

The Sulfonyl Chloride: The most reactive site, serving as the primary anchor for building sulfonamide-based heterocycles.

-

The Cyano Group: A versatile handle for transformations into amines, carboxylic acids, or tetrazoles, or for participation in cycloaddition reactions.

-

The Chloro Group: An ortho/para director and a site for nucleophilic aromatic substitution, allowing for late-stage functionalization.

This guide will focus on leveraging the reactivity of the sulfonyl chloride group as the initial step in a cascade of reactions to build novel heterocyclic cores.

Reagent Profile and Critical Safety Considerations

Before commencing any experimental work, a thorough understanding of the reagent's properties and safe handling procedures is essential.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 213130-43-9 | [6] |

| Molecular Formula | C₇H₃Cl₂NO₂S | [6] |

| Molecular Weight | 236.08 g/mol | [6] |

| Appearance | Assumed to be a solid, similar to related compounds. | N/A |

| Purity | ≥95% | [6] |

Safe Handling and Storage

Sulfonyl chlorides are reactive and hazardous compounds requiring strict adherence to safety protocols. The following guidelines are based on data for analogous chemicals like 3-cyano-4-fluorobenzenesulfonyl chloride and other sulfonyl chlorides.[7][8][9]

-

Corrosivity: Causes severe skin burns and eye damage.[7] Always handle in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves (consider double-gloving), and chemical splash goggles.

-

Reactivity with Water: Sulfonyl chlorides react with moisture, including humidity in the air, to produce hydrochloric acid (HCl) and the corresponding sulfonic acid. This reaction is exothermic. Store the reagent in a desiccator under an inert atmosphere (e.g., nitrogen or argon) and away from water sources.[9]

-

Inhalation Hazard: The dust or fumes are highly irritating to the respiratory tract.[9] Avoid creating dust and ensure adequate ventilation.

-

First Aid:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

-

Synthetic Pathways to Novel Heterocyclic Scaffolds

This section details the synthesis of two distinct and medicinally relevant heterocyclic families starting from 3-chloro-4-cyanobenzenesulfonyl chloride.

Pathway A: Synthesis of Substituted 1,3,4-Thiadiazole-Sulfonamides

The 1,3,4-thiadiazole ring is a well-established pharmacophore found in compounds with antimicrobial, antiviral, and anticancer activities.[10][11][12] This protocol describes a reliable method to synthesize N-substituted sulfonamides appended to this valuable heterocyclic core.